molecular formula C7H10O2 B1610030 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 65862-01-3

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B1610030
CAS RN: 65862-01-3
M. Wt: 126.15 g/mol
InChI Key: TUFJVYRDYWRNOL-UHFFFAOYSA-N
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Description

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O21. It has a molecular weight of 126.16 g/mol12. The IUPAC name for this compound is 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid12.



Synthesis Analysis

The synthesis of 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is not explicitly mentioned in the search results. However, there are related studies on the synthesis of similar bicyclo[1.1.1]pentane derivatives345.



Molecular Structure Analysis

The InChI code for 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is 1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)12. The canonical SMILES is CC12CC(C1)(C2)C(=O)O1.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid are not detailed in the search results. However, there are studies on the functionalisation of the tertiary bridgehead positions of bicyclo[1.1.1]pentane (BCP) derivatives3.



Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 21. The compound is a solid at ambient temperature2.


Scientific Research Applications

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a potentially useful building block in contemporary medicinal chemistry . It has been used as a motif in biological studies .

Method of Application

The synthesis of this compound involves a photochemical reaction between propellane and diacetyl . This reaction allows the construction of the bicyclo[1.1.1]pentane (BCP) core on a large scale . The formed diketone then undergoes a haloform reaction to afford the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .

Safety And Hazards

The specific safety and hazard information for 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is not provided in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJVYRDYWRNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439871
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

65862-01-3
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-3-methylbicyclo[1.1.1]pentane (1.62 g, 7.79 mmol; prepared according to Eur. J. Org. Chem. 1137-1155 (2000)) in diethyl ether (26 mL), a solution of tert-butyllithium (9.16 mL, 15.57 mmol, 1.7 M in pentane) was added over a period of 40 min at −78° C. After stirring the reaction mixture for 1 h at this temperature, carbon dioxide gas was bubbled through the reaction mixture for 5 min and then the mixture was allowed to warm to room temperature. The reaction mixture was extracted twice with a 5% aqueous sodium bicarbonate solution. The combined aqueous phases were acidified to pH 2-3 with concentrated hydrochloric acid at 0° C., saturated with sodium chloride, and extracted with diethyl ether. The combined organic phases were dried and, after evaporation of the solvent under reduced pressure, purified by column chromatography (0-20% ethyl acetate in hexanes) to afford 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (0.5 g, 3.96 mmol, 50.9% yield); 1H NMR (400 MHz, DMSO-d6) δ ppm 12.21 (s, 1H), 1.82 (s, 6H), 1.14 (s, 3H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
9.16 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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